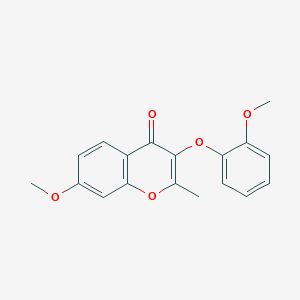

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-11-18(23-15-7-5-4-6-14(15)21-3)17(19)13-9-8-12(20-2)10-16(13)22-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOFCGWMRWYGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves several steps. One common method includes the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in ethylene glycol to form oxazoloquinolones . Another method involves the reaction of anthranilic acid derivatives . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and methanol as a solvent . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted chromone derivatives with enhanced biological activities.

Scientific Research Applications

The compound's biological activities have been extensively studied, revealing promising applications in medicinal chemistry:

1. Anticancer Properties

- Mechanism of Action: The compound has shown potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

- Case Study: MCF-7 Breast Cancer Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

2. Anti-inflammatory Effects

- The anti-inflammatory properties have been explored, showing effectiveness in reducing inflammation markers.

- Case Study: RAW 264.7 Macrophages

- Objective: Assess anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

3. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Although specific data for this compound is limited, related chromone derivatives have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . This inhibition helps in reducing blood glucose levels, making it a potential therapeutic agent for diabetes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Trends

Substituent Effects on Reactivity :

- The trifluoromethyl group in 303119-55-3 enhances metabolic stability and binding affinity to hydrophobic pockets in proteins, making it a candidate for kinase inhibitors .

- Methoxy groups (e.g., in 354368 ) improve lipophilicity and membrane permeability compared to hydroxylated analogs .

Biological Activity: Compounds with phenoxy/phenyl groups (e.g., 354368, 303119-55-3) show broader bioactivity ranges (e.g., antiproliferative, antiarrhythmic) than hydroxylated derivatives . Halogenated derivatives (e.g., 3-(4-chlorophenyl)) exhibit enhanced antimicrobial properties due to halogen-mediated interactions .

Synthetic Accessibility :

- Methoxy-protected derivatives (e.g., MOM-protected analogs in ) are easier to synthesize and purify than hydroxylated forms, which often require deprotection steps .

Research Implications and Gaps

- Structural Optimization: The 2-methoxyphenoxy moiety in the target compound may enhance selectivity for cancer cell receptors, as seen in similar flavonoids .

- Data Limitations : Direct pharmacological data for the target compound are absent in the evidence; future studies should focus on synthesizing it and evaluating its bioactivity against validated targets (e.g., breast cancer cells MCF-7) .

Biological Activity

7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, also known by its CAS number 858759-86-1, is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₆O₅

- Molecular Weight : 312.316 g/mol

This compound features a chromone backbone with methoxy groups that may influence its biological activity.

Antioxidant Activity

Several studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability, which is crucial for scavenging free radicals. For instance, research demonstrates that similar compounds have shown IC50 values ranging from 5 to 20 µM in various assays assessing their ability to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A study involving human neutrophils indicated that derivatives similar to this compound can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced production of superoxide anions and other inflammatory markers .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is vital in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with a coumarin core have shown promising AChE inhibitory activity. Although specific data on this compound's IC50 value for AChE inhibition is not yet available, related studies indicate that similar structures can achieve IC50 values as low as 0.04 µM .

Case Studies and Research Findings

- Study on Neutrophil Activation :

- Acetylcholinesterase Inhibition Study :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one?

Methodological Answer:

A widely used approach involves Lewis acid-catalyzed reactions. For example, substituted phenols and ethyl phenylpropiolate react in the presence of FeCl₃ (catalyst) and tetrahydrofuran (solvent) to form chromenone derivatives. This one-pot method is efficient but may require optimization of reaction time and temperature to improve yields . Alternative routes include base-mediated cyclization of chalcone precursors, where NaOH in ethanol with hydrogen peroxide facilitates chromenone ring formation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural elucidation typically combines:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking and hydrogen bonding). Software like SHELXL refines crystallographic data, addressing partial atomic occupancies .

- Spectroscopy :

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How to resolve ambiguities in crystallographic data for this compound?

Methodological Answer:

Crystallographic ambiguities, such as partial occupancies of atoms (e.g., chlorine vs. hydrogen in a shared position), are resolved using SHELXL . Key steps include:

- Refining occupancy parameters with constraints (e.g., fixing total occupancy to 1.0).

- Analyzing displacement parameters and residual electron density maps.

- Validating results against spectroscopic data to ensure chemical plausibility .

Advanced: How to design experiments to study its bioactivity?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Combine with docking studies to predict binding to targets like Mycobacterium tuberculosis MtrA response regulator .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., trifluoromethyl or methoxy groups) and compare bioactivity .

- Cytotoxicity screening : Validate selectivity using mammalian cell lines to exclude non-specific toxicity .

Data Contradiction: How to address discrepancies in reaction yields across studies?

Methodological Answer:

Yield discrepancies often arise from:

- Catalyst efficiency : FeCl₃ may outperform other Lewis acids (e.g., AlCl₃) in specific solvent systems .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination timing .

Advanced: How to integrate computational and experimental data for mechanistic insights?

Methodological Answer:

- Molecular docking : Predict binding modes to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in synthesis .

- MD simulations : Study stability of ligand-target complexes over time to prioritize compounds for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.